N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
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Overview
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as CXB, is a chemical compound that has been extensively studied for its potential use in scientific research. CXB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death pathways. In
Mechanism of Action
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can trigger cell death pathways. By inhibiting PARP, this compound can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce DNA damage, inhibit DNA repair, and trigger cell death pathways. This compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. In animal models, this compound has been shown to reduce infarct size in stroke models and improve cardiac function in myocardial infarction models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its potency and specificity as a PARP inhibitor. This compound has been shown to be more potent than other PARP inhibitors such as olaparib and rucaparib. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of research is the development of more soluble forms of this compound that can be used in a wider range of experiments. Another area of research is the development of this compound derivatives with improved potency and specificity as PARP inhibitors. Finally, this compound could be studied for its potential use in combination therapies with other cancer treatments such as chemotherapy and radiation therapy.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the condensation of 3-nitrobenzoyl chloride with N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. PARP inhibitors such as this compound have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound has also been studied for its potential use in treating other diseases such as stroke, myocardial infarction, and neurodegenerative diseases.
properties
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-10-11-17-13-19(23(28)25-22(17)12-16)15-26(20-7-3-2-4-8-20)24(29)18-6-5-9-21(14-18)27(30)31/h5-6,9-14,20H,2-4,7-8,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTINXKGBPLQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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